molecular formula C11H22O2 B092252 Ethyl nonanoate CAS No. 123-29-5

Ethyl nonanoate

Cat. No. B092252
CAS RN: 123-29-5
M. Wt: 186.29 g/mol
InChI Key: BYEVBITUADOIGY-UHFFFAOYSA-N
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Description

Ethyl nonanoate is a compound of interest in the field of biodiesel production due to its satisfactory cetane number and reactivity. It is a component that has been studied for its potential use as a biofuel, and its physical properties have been measured to assess its suitability for this application. The research has focused on understanding its behavior under various conditions, such as different temperatures and pressures, which is crucial for its use in engines and other practical applications .

Synthesis Analysis

While the provided papers do not directly address the synthesis of ethyl nonanoate, they do discuss the analysis of related compounds. For instance, the mass spectrometry of high molecular weight aliphatic acids and their methyl esters, including nonanoic acid, has been studied. The research includes quantitative methods for analyzing mixtures of nonanoic and 2-ethylheptanoic acids and their methyl esters, which are relevant to the synthesis and analysis of ethyl nonanoate .

Molecular Structure Analysis

The molecular structure of ethyl nonanoate has been analyzed using various spectroscopic techniques. For example, the determination of conformational and spectroscopic features of a related compound, ethyl trans-alfa-cyano-3-indole-acrylate, was carried out using density functional theory (DFT) and various spectroscopic methods, including FT-IR, FT-Raman, NMR, and UV-Vis absorption spectra. These methods provide insights into the molecular structure and behavior of ethyl nonanoate by analogy .

Chemical Reactions Analysis

The papers provided do not explicitly discuss the chemical reactions of ethyl nonanoate. However, the analysis of nonanoic acid and its esterification to form methyl esters using a diazomethane procedure is relevant. This process is indicative of the types of chemical reactions that ethyl nonanoate might undergo, such as esterification and reactions involving its acid or ester functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl nonanoate have been extensively studied. The speed of sound in ethyl nonanoate was measured using the Brillouin light scattering method across a range of temperatures and pressures. Additionally, the densities were measured using a vibrating tube densimeter, and various properties such as isobaric heat capacities and thermal expansion were calculated. These properties are essential for understanding how ethyl nonanoate behaves under different conditions and are critical for its application in biodiesel .

Scientific Research Applications

. It has a molecular weight of 186.29 .

  • Scientific Field: Analytical Chemistry

    • Application : Ethyl nonanoate is used as an internal standard in gas chromatography spectrometry .
    • Method : It is separated and quantified from cachaca, rum, and whisky by direct injection gas chromatography spectrometry .
    • Results : The presence and quantity of Ethyl nonanoate can help monitor the solid-phase micro-extraction fibre extraction integrity and efficiency .
  • Scientific Field: Organic Synthesis

    • Application : Ethyl nonanoate is used for synthesis .
    • Method : The specific methods of synthesis can vary depending on the desired reaction and the specific use case .
    • Results : The successful synthesis of Ethyl nonanoate can be confirmed through various methods such as gas chromatography or infrared spectroscopy .
  • Scientific Field: Food Industry

    • Application : Ethyl nonanoate is used as a flavoring agent .
    • Method : It is added to food products to enhance or create specific flavors .
    • Results : The addition of Ethyl nonanoate can improve the taste and aroma of food products .
  • Scientific Field: Perfumery

    • Application : Ethyl nonanoate is used in the creation of perfumes .
    • Method : It is blended with other fragrant compounds to create a desired scent .
    • Results : The inclusion of Ethyl nonanoate can contribute to the overall fragrance profile of a perfume .
  • Scientific Field: Beverage Industry

    • Application : Ethyl nonanoate is used in the production of alcoholic beverages .
    • Method : It is separated and quantified from cachaca, rum, and whisky by direct injection gas chromatography spectrometry .
    • Results : The presence of Ethyl nonanoate can contribute to the unique aroma of these beverages .
  • Scientific Field: Chemical Synthesis

    • Application : Ethyl nonanoate is used as a reagent in organic synthesis .
    • Method : The specific methods of synthesis can vary depending on the desired reaction and the specific use case .
    • Results : The successful synthesis of Ethyl nonanoate can be confirmed through various methods such as gas chromatography or infrared spectroscopy .

Safety And Hazards

Ethyl nonanoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEVBITUADOIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047651
Record name Ethyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid with a fatty, fruity brandy-like odour
Record name Ethyl nonanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl nonanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

119.00 °C. @ 23.00 mm Hg
Record name Ethyl nonanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040193
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Solubility

0.0295 mg/mL at 25 °C, Soluble in propylene glycol, insoluble in water, 1ml in 10ml 70% ethanol (in ethanol)
Record name Ethyl nonanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl nonanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.863-0.867
Record name Ethyl nonanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl nonanoate

CAS RN

123-29-5
Record name Ethyl nonanoate
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Record name Ethyl nonanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL NONANOATE
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Record name Nonanoic acid, ethyl ester
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Record name Ethyl nonanoate
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Record name Ethyl nonanoate
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Record name ETHYL NONANOATE
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Record name Ethyl nonanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-44.5 °C
Record name Ethyl nonanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,190
Citations
X Liu, C Zhu, F Yang, C Su, M He - Fluid Phase Equilibria, 2019 - Elsevier
… The C p of ethyl nonanoate and ethyl dodecanoate at high pressures as well as the general … In this work, the C p of ethyl nonanoate and ethyl dodecanoate were measured at …
Number of citations: 22 www.sciencedirect.com
C Hotard, A Tekawade, MA Oehlschlaeger - Fuel, 2018 - Elsevier
… reactivity for methyl decanoate and ethyl nonanoate, both of which … for methyl decanoate and ethyl nonanoate, shown at lower … of methyl decanoate and ethyl nonanoate are quite small, …
Number of citations: 11 www.sciencedirect.com
T Zhan, Y Zhang, Q Zhou, J Chen, X Wang… - Journal of Chemical & …, 2019 - ACS Publications
… of the heat capacity of ethyl nonanoate in the temperature … (30−32) In this work, the speeds of sound in ethyl nonanoate … Densities of ethyl nonanoate under atmospheric pressure …
Number of citations: 6 pubs.acs.org
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
… Ethyl nonanoate was evaluated for genotoxicity, repeated dose toxicity, … # 123-66-0) show that ethyl nonanoate is not expected to be genotoxic and provide a … Data on ethyl nonanoate …
LM Sevgili, M Bilgin, S Sahin - Journal of Chemical & Engineering …, 2010 - ACS Publications
… Ethyl nonanoate was purchased from Aldrich and was of … Water is the least soluble in the system with ethyl nonanoate. … , the system with ethyl nonanoate has the biggest heterogeneous …
Number of citations: 5 pubs.acs.org
YM van Nuland, FA de Vogel, G Eggink… - Microbial …, 2017 - Wiley Online Library
… coli pBGTHJL oxidized 9-hydroxy ethyl nonanoate to 9-oxo ethyl nonanoate with an initial activity of 227 U g cdw −1 , which was nearly 10 times higher than the activity of E. coli pBTL10 …
YM van Nuland, G Eggink, RA Weusthuis - Microbial Cell Factories, 2017 - Springer
… We therefore checked if di-ethyl ester production could be enhanced, by using ethyl nonanoate instead of nonanoic acid as substrate. Ethyl nonanoate is efficiently converted to the ω-…
Number of citations: 5 link.springer.com
Y Zhang, Y Yang, AL Boehman - Combustion and Flame, 2009 - Elsevier
… , methyl 3-nonenoate and ethyl nonanoate. The molecular structures for the esters are shown in Fig. 2. The boiling points for methyl nonanoate and ethyl nonanoate are 213–214 C and …
Number of citations: 125 www.sciencedirect.com
M Summers, J Eastoe, S Davis - Langmuir, 2002 - ACS Publications
… To enhance surfmer−oil compatibility, ethyl nonanoate was chosen over a normal hydrocarbon. It was established 2,3 that replacing surfmer B with surfmer A in a mixture induces a …
Number of citations: 75 pubs.acs.org
G Versini, A Dalla Serra, I Orriols, S Inama, M Marchio - Vitis, 1995 - openpub.fmach.it
… A marked presence of ethyl nonanoate and/or ethyl heptanoate in distillates from grape … like to underline that the lowest content of ethyl nonanoate and nonanoic acid - in this case, …
Number of citations: 14 openpub.fmach.it

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